molecular formula C24H27N3O2 B14987970 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide

Cat. No.: B14987970
M. Wt: 389.5 g/mol
InChI Key: QJCAPCLBBWOQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its complex structure, which includes a pyridazinone ring, a dimethylphenyl group, and an ethylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Butanamide Moiety: The butanamide moiety can be attached through amide bond formation using coupling reagents such as carbodiimides or via direct amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)propanamide
  • **2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)butanamide

Uniqueness

Compared to similar compounds, 2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)butanamide is unique due to its specific substitution pattern on the pyridazinone ring and the presence of both dimethylphenyl and ethylphenyl groups. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(3-ethylphenyl)butanamide

InChI

InChI=1S/C24H27N3O2/c1-5-18-8-7-9-19(15-18)25-24(29)22(6-2)27-23(28)13-12-21(26-27)20-14-16(3)10-11-17(20)4/h7-15,22H,5-6H2,1-4H3,(H,25,29)

InChI Key

QJCAPCLBBWOQEB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(CC)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.